molecular formula C4Cl4N2 B6307900 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, 95% CAS No. 60052-97-3

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, 95%

Cat. No. B6307900
CAS RN: 60052-97-3
M. Wt: 217.9 g/mol
InChI Key: POSXJXNJTWKUGW-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole (DCMI) is a synthetic organic compound that has been used in the laboratory for a variety of scientific research applications. It is an important intermediate for the synthesis of numerous heterocyclic compounds, and has been used as an inhibitor of enzymes and as a reagent for organic reactions. DCMI has also been used in the synthesis of other compounds, such as polymers and drugs.

Scientific Research Applications

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as protein kinases and proteases, and as a reagent for organic reactions, such as the synthesis of polymers and drugs. It has also been used in the synthesis of heterocyclic compounds and as a reagent for the preparation of organic solvents.

Mechanism of Action

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, 95% acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond prevents the enzyme from binding to its substrate and thus prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, 95% has been shown to inhibit the activity of several enzymes, such as protein kinases and proteases. It has also been shown to inhibit the growth of several cancer cell lines. The exact mechanism of action is not yet known, but it is thought to involve the formation of covalent bonds with the active site of the enzyme.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, 95% in laboratory experiments is that it is a relatively inexpensive and easy to obtain reagent. It is also relatively stable, and can be stored for long periods of time. The main limitation is that it can be toxic, and care should be taken when using it in the laboratory.

Future Directions

There are numerous potential future directions for research involving 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of polymers and drugs. Additionally, further research into its use as an inhibitor of enzymes, as well as its potential use as an anticancer agent, should be explored. Finally, further research into its use as a reagent for organic reactions should also be conducted.

Synthesis Methods

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, 95% is synthesized from the reaction of 4-chloro-2-methyl-2H-imidazole with thionyl chloride. This reaction is carried out in a solvent such as dichloromethane or dimethylformamide. The reaction is exothermic, and the yield is usually high. The product is purified by recrystallization or column chromatography.

properties

IUPAC Name

4,5-dichloro-2-(dichloromethylidene)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4N2/c5-1(6)4-9-2(7)3(8)10-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSXJXNJTWKUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=C(Cl)Cl)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499917
Record name 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60052-97-3
Record name 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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